11-Mercaptoundecylhydroquinone

Catalog No.
S973669
CAS No.
185839-47-8
M.F
C17H28O2S
M. Wt
296.469
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercaptoundecylhydroquinone

CAS Number

185839-47-8

Product Name

11-Mercaptoundecylhydroquinone

IUPAC Name

2-(11-sulfanylundecyl)benzene-1,4-diol

Molecular Formula

C17H28O2S

Molecular Weight

296.469

InChI

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2

InChI Key

DYYJRXGKNZGOIX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O

MUH can function as an electron acceptor due to the presence of the hydroquinone group. Studies have shown that it can be self-assembled into monolayers on gold electrodes []. This property allows researchers to investigate electron transfer processes at the interface between the electrode and the solution.

One research area exploring MUH is its role in understanding the "spacing effect" on electron transfer kinetics. This effect refers to how the distance between the redox group (hydroquinone) and the gold electrode surface can influence the rate of electron transfer. By studying MUH monolayers with different chain lengths (which effectively changes the spacing), researchers can gain insights into the factors governing electron transfer efficiency [].

-Mercaptoundecylhydroquinone for Biosensor Development

Another application of 11-Mercaptoundecylhydroquinone lies in the development of biosensors. Due to its ability to form monolayers and its interaction with gold surfaces, MUH can be used as a platform for immobilizing biomolecules like enzymes or antibodies. These biomolecules can then be used to detect specific target molecules in a sample through a measurable electronic signal [].

11-Mercaptoundecylhydroquinone is an organosulfur compound characterized by a hydroquinone moiety linked to an undecyl chain through a thiol group. This compound features the molecular formula C11H16O2SC_{11}H_{16}O_2S and is notable for its potential applications in various fields such as materials science and biochemistry. The hydroquinone structure contributes to its antioxidant properties, while the mercapto group allows for functionalization and self-assembly on surfaces, making it useful in sensor technology and nanotechnology.

  • Thiol-Ene Click Chemistry: The thiol group can react with alkenes or other electrophiles, facilitating the formation of new carbon-sulfur bonds.
  • Oxidation: The hydroquinone can be oxidized to form quinone derivatives, which are useful in various electrochemical applications.
  • Self-Assembly: In the presence of gold or other noble metal surfaces, 11-mercaptoundecylhydroquinone can form self-assembled monolayers, enhancing surface properties for sensors and electronic devices .

Several methods have been developed for synthesizing 11-mercaptoundecylhydroquinone:

  • Direct Synthesis: A common method involves the reaction of hydroquinone with a suitable thiol (like dodecanethiol) under acidic or basic conditions.
  • Functionalization of Polymers: It can be synthesized through post-polymerization modifications where polymeric precursors containing hydroquinone units are functionalized with thiols .
  • Electrochemical Methods: Techniques such as electrochemical deposition allow for the creation of self-assembled monolayers on conductive substrates using this compound .

11-Mercaptoundecylhydroquinone has various applications across multiple fields:

  • Nanotechnology: Used in the fabrication of nanostructures and as a stabilizing agent for nanoparticles.
  • Sensors: Its ability to form self-assembled monolayers makes it ideal for sensor applications, particularly in detecting biomolecules or environmental pollutants.
  • Electronics: Utilized in organic electronics due to its conductive properties when oxidized or polymerized .

Research has highlighted the interactions of 11-mercaptoundecylhydroquinone with different substrates and molecules:

  • Self-Assembled Monolayers: Studies using Fourier-transform infrared spectroscopy have shown how this compound forms stable monolayers on gold surfaces, influencing electronic properties .
  • Electrochemical Behavior: Investigations into its electrochemical behavior reveal potential applications in energy storage devices and sensors due to its redox activity .

Several compounds share structural similarities with 11-mercaptoundecylhydroquinone. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
11-Mercaptoundecanoic AcidThiolUsed as a surfactant; less functional than hydroquinone.
4-Mercaptobenzoic AcidThiophenolStronger acidity; used in organic synthesis.
DodecanethiolAliphatic ThiolPrimarily used as a chain transfer agent; lacks hydroquinone's antioxidant properties.
HydroquinonePhenolic CompoundAntioxidant; does not possess thiol functionality.

The unique combination of a long aliphatic chain with a hydroquinone structure distinguishes 11-mercaptoundecylhydroquinone from these similar compounds, enabling specific applications in advanced materials and sensor technologies.

XLogP3

6.3

Wikipedia

2-(11-Sulfanylundecyl)benzene-1,4-diol

Dates

Modify: 2024-04-14

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